molecular formula C8H10OS B105500 Ethylphenylsulfoxide CAS No. 4170-80-3

Ethylphenylsulfoxide

Cat. No. B105500
CAS RN: 4170-80-3
M. Wt: 154.23 g/mol
InChI Key: DUVLJBQCIZCUMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethylphenylsulfoxide can be represented by the InChI string: InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 . This string provides a standard way to encode the compound’s molecular structure and formula .

Scientific Research Applications

Pharmaceutical Industry

Ethylphenylsulfoxide plays a significant role in the pharmaceutical industry due to its presence in various drugs. Sulfoxides, a class of compounds to which ethylphenylsulfoxide belongs, are found in over 30% of chemicals that contain sulfur components, including widely used proton pump inhibitors . These inhibitors often contain a sulfoxide pharmacophore structure, which is crucial for their biological activity.

Organic Synthesis

In organic synthesis, ethylphenylsulfoxide is used as a precursor or intermediate in the synthesis of more complex molecules. Its ability to react with a variety of electrophilic reagents under transition metal catalysis makes it a valuable reagent for producing sulfoxides and sulfinamides .

Fine Chemical Industry

The fine chemical industry benefits from the use of ethylphenylsulfoxide in the production of specialty chemicals that require precise and complex chemical structures. Its reactivity and stability under various conditions allow for the creation of high-purity chemicals used in a range of applications .

Material Production

Ethylphenylsulfoxide’s applications extend to material production, where it is involved in the synthesis of materials that require sulfur-containing molecules. These materials can have unique properties, such as enhanced durability or specialized functionalities .

Chiral Synthesis

Chiral synthesis is another area where ethylphenylsulfoxide is invaluable. It is used in the asymmetric catalytic synthesis of chiral sulfur-containing molecules, which are important in the development of chiral auxiliaries, ligands, and organocatalysts .

Biological Activity

Sulfoxides, including ethylphenylsulfoxide, exhibit a wide range of biological activities. They are key motifs in the chiral synthesis of molecules and play a role in the development of drugs and their intermediates, as well as in natural product synthesis .

properties

IUPAC Name

ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLJBQCIZCUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylphenylsulfoxide

CAS RN

4170-80-3
Record name Ethylphenylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4170-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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